molecular formula C12H14FNO3 B8408640 Methyl 5-fluoro-2-isobutyramidobenzoate

Methyl 5-fluoro-2-isobutyramidobenzoate

Cat. No.: B8408640
M. Wt: 239.24 g/mol
InChI Key: MDQULTYWZHSPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-2-isobutyramidobenzoate is a fluorinated aromatic ester featuring a methyl ester group at the benzoate position, a fluorine atom at the 5-position of the benzene ring, and an isobutyramido substituent at the 2-position. This compound combines structural elements that influence its physicochemical and biological properties:

  • Fluorine substitution: Enhances electronegativity and metabolic stability, common in pharmaceuticals and agrochemicals .
  • Methyl ester: Improves lipophilicity and serves as a synthetic intermediate for carboxylic acid derivatives.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl 5-fluoro-2-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C12H14FNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

MDQULTYWZHSPFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related esters, fluorinated aromatics, and amide-containing derivatives. Key differences in substituents, stability, and spectroscopic properties are highlighted below.

Compound Key Features Distinctive Properties Reference
Methyl 5-fluoro-2-isobutyramidobenzoate 5-fluoro, 2-isobutyramido, methyl ester High electronegativity (F), steric hindrance (isobutyramido), moderate lipophilicity (ester) N/A
Methyl shikimate Cyclohexene carboxylic acid ester Natural product; distinct $^{1}\text{H}$/$^{13}\text{C}$ NMR shifts due to cyclic structure
Ethyl linolenate Polyunsaturated fatty acid ethyl ester Lower thermal stability than aromatic esters; GC-MS fragmentation patterns differ
Sandaracopimaric acid methyl ester Diterpene methyl ester (plant resin) Higher molecular weight (>300 g/mol); chromatographic retention (HPLC) differs
5-Fluoro-2-aminobenzoate derivatives Amine substituent instead of isobutyramido Increased reactivity (amine vs. amide); altered solubility in polar solvents

Spectroscopic Comparison

  • NMR/FTIR: The methyl ester group in this compound would exhibit a $^{1}\text{H}$ NMR signal near δ 3.8–3.9 ppm (OCH$_3$) and a carbonyl stretch at ~1700–1750 cm$^{-1}$ in FTIR, similar to methyl shikimate . Fluorine’s electronegativity would deshield adjacent protons, causing distinct $^{19}\text{F}$ NMR shifts compared to non-fluorinated esters.
  • Chromatography :
    • Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), the target compound’s smaller aromatic structure would result in shorter HPLC retention times under reverse-phase conditions .

Stability and Reactivity

  • Fluorinated aromatic esters generally exhibit greater hydrolytic stability than aliphatic esters (e.g., ethyl linolenate) due to reduced electron density at the carbonyl .
  • The isobutyramido group may slow enzymatic degradation compared to amine-substituted analogues (e.g., 5-fluoro-2-aminobenzoate derivatives), enhancing bioavailability .

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